molecular formula C6H2ClF5N2 B11761672 2-Chloro-6-(perfluoroethyl)pyrazine

2-Chloro-6-(perfluoroethyl)pyrazine

Cat. No.: B11761672
M. Wt: 232.54 g/mol
InChI Key: PCBCMHLXLIFNMC-UHFFFAOYSA-N
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Description

2-Chloro-6-(perfluoroethyl)pyrazine is a chemical compound with the molecular formula C6H2ClF5N2 and a molecular weight of 232.54 g/mol . It belongs to the class of chlorinated pyrazines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(perfluoroethyl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2,6-Dichloropyrazine+Perfluoroethyl iodideK2CO3,DMF,heatThis compound\text{2,6-Dichloropyrazine} + \text{Perfluoroethyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2,6-Dichloropyrazine+Perfluoroethyl iodideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(perfluoroethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(perfluoroethyl)pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrazine: A precursor in the synthesis of 2-Chloro-6-(perfluoroethyl)pyrazine.

    2-Chloro-3-(perfluoroethyl)pyrazine: A structural isomer with different chemical and biological properties.

    2-Chloro-5-(perfluoroethyl)pyrazine: Another structural isomer with distinct reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a perfluoroethyl group on the pyrazine ring. This combination imparts unique chemical and physical properties, such as high thermal stability, resistance to chemical degradation, and potential biological activities .

Properties

IUPAC Name

2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF5N2/c7-4-2-13-1-3(14-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBCMHLXLIFNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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